7-(3-Bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
CAS No.: 459418-29-2
Cat. No.: VC6044545
Molecular Formula: C19H17BrN4O2
Molecular Weight: 413.275
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 459418-29-2 |
|---|---|
| Molecular Formula | C19H17BrN4O2 |
| Molecular Weight | 413.275 |
| IUPAC Name | 7-(3-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C19H17BrN4O2/c1-25-17-7-6-12(9-18(17)26-2)15-10-16(13-4-3-5-14(20)8-13)24-19(23-15)21-11-22-24/h3-11,16H,1-2H3,(H,21,22,23) |
| Standard InChI Key | KVQLHGKCZAVOJN-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)C2=CC(N3C(=NC=N3)N2)C4=CC(=CC=C4)Br)OC |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound belongs to the triazolopyrimidine class, characterized by a fused bicyclic system comprising a 1,2,4-triazole ring (positions 1–3) and a dihydropyrimidine ring (positions 4–7). The 4,7-dihydro designation indicates partial saturation at the pyrimidine ring, reducing aromaticity and altering electronic properties compared to fully unsaturated analogs.
Table 1: Key Structural Features
Electronic and Steric Effects
-
3-Bromophenyl Group: Introduces steric bulk and electron-withdrawing effects due to bromine’s inductive effect, potentially enhancing binding affinity to hydrophobic enzyme pockets .
-
3,4-Dimethoxyphenyl Group: The methoxy groups (-OCH₃) provide electron-donating resonance effects, improving solubility in polar solvents and influencing π-π stacking interactions .
Synthesis and Optimization
Synthetic Pathways
The synthesis typically involves multi-step reactions, as outlined in patents and chemical databases :
-
Core Formation: Cyclocondensation of amidine derivatives with α,β-unsaturated ketones or aldehydes to construct the triazolopyrimidine scaffold.
-
Functionalization:
Table 2: Representative Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclocondensation | Ethanol, reflux, 12 h | 65–70 |
| 2 | Suzuki Coupling (C7) | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 55–60 |
| 3 | Methoxylation (C5) | CuI, DMEDA, K₃PO₄, 110°C | 50–55 |
Challenges and Innovations
-
Regioselectivity: Controlling substituent placement on the triazolopyrimidine core remains challenging. Microwave-assisted synthesis has been explored to enhance reaction efficiency .
-
Green Chemistry: Recent efforts emphasize using iodine catalysts (e.g., for related pyrazoloquinoline syntheses) to reduce metal waste .
Physicochemical Properties
Solubility and Stability
-
Solubility: Limited data are available, but analogs with dimethoxyphenyl groups exhibit moderate solubility in DMSO (>10 mg/mL) and methanol.
-
Stability: The compound is stable under inert conditions but may degrade via hydrolysis of the methoxy groups under strong acidic/basic conditions .
Table 3: Experimental Physicochemical Data
| Property | Value/Description | Source |
|---|---|---|
| Melting Point | Not reported | |
| LogP (Predicted) | 3.8 (Moderate lipophilicity) | |
| UV-Vis λmax | 280 nm (π→π* transition) |
Biological Activities and Mechanisms
Table 4: Anti-Tubercular Activity Data
| Compound | IC₅₀ (µM) | Cytotoxicity (CC₅₀, µM) | Selectivity Index |
|---|---|---|---|
| Target Compound | 0.12 | >100 | >833 |
| Isoniazid (Control) | 0.05 | >100 | >2000 |
Herbicidal Applications
Triazolopyrimidines are also explored as herbicides. Mutant ALS enzymes in resistant plants (e.g., cotton PS-3) show 80–1000-fold reduced sensitivity to these compounds .
Pharmacokinetic and Toxicological Profiles
-
Metabolic Stability: Rodent liver microsome assays indicate moderate clearance (t₁/₂ = 45 min), with cytochrome P450-mediated demethylation of methoxy groups as the primary metabolic pathway .
-
Toxicity: No cytotoxicity observed in eukaryotic cells at concentrations ≤100 µM .
Future Directions and Applications
Drug Development
-
Optimization: Introducing fluorine at the bromophenyl group may improve blood-brain barrier penetration for CNS-targeted therapies.
-
Combination Therapies: Synergy with first-line anti-TB drugs (e.g., rifampicin) warrants investigation .
Agricultural Chemistry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume